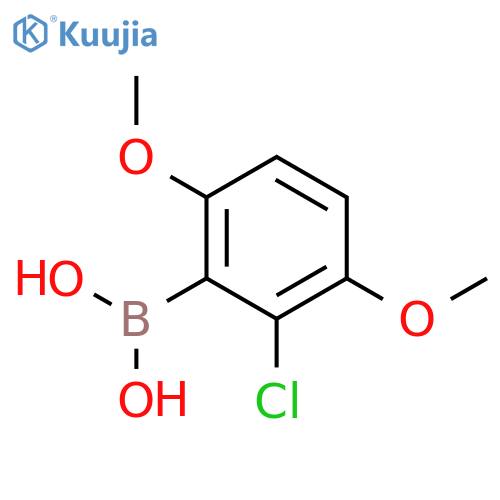Cas no 512186-39-9 (Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-)

512186-39-9 structure
商品名:Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-
CAS番号:512186-39-9
MF:C8H10BClO4
メガワット:216.426601886749
CID:4013753
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-
- Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- (9CI)
-
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8831248-1.0g |
(2-chloro-3,6-dimethoxyphenyl)boronic acid |
512186-39-9 | 95% | 1.0g |
$0.0 | 2023-01-08 |
Boronic acid, (2-chloro-3,6-dimethoxyphenyl)- 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
512186-39-9 (Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 157047-98-8(Benzomalvin C)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
